molecular formula C10H14S3 B14474796 3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol CAS No. 66989-19-3

3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol

Cat. No.: B14474796
CAS No.: 66989-19-3
M. Wt: 230.4 g/mol
InChI Key: RLOILGWWDMARQA-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol is an organic compound characterized by the presence of a sulfanyl group attached to a propane-1,2-dithiol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol typically involves the reaction of 2-methylthiophenol with 1,2-dichloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-methylthiophenol attacks the electrophilic carbon atoms of 1,2-dichloropropane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant or in the treatment of certain diseases.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol involves its interaction with various molecular targets, particularly those containing thiol groups. The compound can form disulfide bonds with thiol-containing proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimercapto-1-propanesulfonic acid: Another thiol-containing compound used as a chelating agent.

    Propane-1,3-dithiol: A similar compound with two thiol groups but lacking the sulfanyl group.

Uniqueness

3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other thiol-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

66989-19-3

Molecular Formula

C10H14S3

Molecular Weight

230.4 g/mol

IUPAC Name

3-(2-methylphenyl)sulfanylpropane-1,2-dithiol

InChI

InChI=1S/C10H14S3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3

InChI Key

RLOILGWWDMARQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC(CS)S

Origin of Product

United States

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